ethyl 4-{(5Z)-2-imino-4-oxo-5-[(2-oxo-1,2-dihydroquinolin-3-yl)methylidene]-1,3-thiazolidin-3-yl}benzoate
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Overview
Description
Ethyl 4-{(5Z)-2-imino-4-oxo-5-[(2-oxo-1,2-dihydroquinolin-3-yl)methylidene]-1,3-thiazolidin-3-yl}benzoate is a complex organic compound that belongs to the class of thiazolidinones This compound is characterized by its unique structure, which includes a quinoline moiety, a thiazolidinone ring, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{(5Z)-2-imino-4-oxo-5-[(2-oxo-1,2-dihydroquinolin-3-yl)methylidene]-1,3-thiazolidin-3-yl}benzoate typically involves multiple steps. One common synthetic route includes the condensation of 2-oxo-1,2-dihydroquinoline-3-carbaldehyde with thiosemicarbazide to form the corresponding thiazolidinone intermediate. This intermediate is then reacted with ethyl 4-bromobenzoate under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on improving yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{(5Z)-2-imino-4-oxo-5-[(2-oxo-1,2-dihydroquinolin-3-yl)methylidene]-1,3-thiazolidin-3-yl}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the imino group to an amine.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid, which can then undergo further substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.
Scientific Research Applications
Ethyl 4-{(5Z)-2-imino-4-oxo-5-[(2-oxo-1,2-dihydroquinolin-3-yl)methylidene]-1,3-thiazolidin-3-yl}benzoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has potential as a biochemical probe due to its unique structure.
Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and neurodegenerative disorders.
Industry: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of ethyl 4-{(5Z)-2-imino-4-oxo-5-[(2-oxo-1,2-dihydroquinolin-3-yl)methylidene]-1,3-thiazolidin-3-yl}benzoate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its quinoline and thiazolidinone moieties. These interactions can modulate biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acids: These compounds share the quinoline core and exhibit similar biological activities.
2-[(5Z)-5-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pentanoic acid: This compound has a similar thiazolidinone ring and exhibits comparable chemical reactivity.
Uniqueness
Ethyl 4-{(5Z)-2-imino-4-oxo-5-[(2-oxo-1,2-dihydroquinolin-3-yl)methylidene]-1,3-thiazolidin-3-yl}benzoate is unique due to its combination of a quinoline moiety, a thiazolidinone ring, and an ethyl ester group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
ethyl 4-[4-hydroxy-2-imino-5-[(Z)-(2-oxoquinolin-3-ylidene)methyl]-1,3-thiazol-3-yl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O4S/c1-2-29-21(28)13-7-9-16(10-8-13)25-20(27)18(30-22(25)23)12-15-11-14-5-3-4-6-17(14)24-19(15)26/h3-12,23,27H,2H2,1H3/b15-12-,23-22? |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUHJTHWXUOAGMM-XHMYOSCOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=C(SC2=N)C=C3C=C4C=CC=CC4=NC3=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=C(SC2=N)/C=C\3/C=C4C=CC=CC4=NC3=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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